![molecular formula C22H24N6 B10779204 3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “BK3” refers to Berkelium, a synthetic chemical element with the symbol Bk and atomic number 97. Berkelium is a member of the actinide and transuranium element series. It was discovered in December 1949 at the Lawrence Berkeley National Laboratory in Berkeley, California. Berkelium is a silvery metal that is highly radioactive and has no significant commercial applications outside of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Berkelium is synthesized in minute quantities in high-flux nuclear reactors. The primary isotope, Berkelium-249, is produced by bombarding Curium-244 with alpha particles (helium nuclei). The reaction can be represented as follows:
244Cm+4He→249Bk+3n
This process requires a high neutron flux and takes place over several months. The resulting Berkelium-249 is then chemically separated from the target material and other reaction products using ion-exchange chromatography and solvent extraction techniques .
Industrial Production Methods
Due to its high radioactivity and limited demand, Berkelium is produced only in specialized nuclear research facilities. The Oak Ridge National Laboratory in Tennessee, United States, and the Research Institute of Atomic Reactors in Dimitrovgrad, Russia, are among the few places where Berkelium is synthesized .
Análisis De Reacciones Químicas
Types of Reactions
Berkelium primarily exists in the +3 and +4 oxidation states and undergoes various chemical reactions, including:
Oxidation: Berkelium can form oxides such as Berkelium(III) oxide (Bk2O3) and Berkelium(IV) oxide (BkO2).
Reduction: Berkelium(IV) compounds can be reduced to Berkelium(III) compounds using reducing agents like hydrogen.
Substitution: Berkelium can form halides, such as Berkelium(III) fluoride (BkF3) and Berkelium(IV) fluoride (BkF4), through reactions with halogens.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine.
Major Products Formed
Oxides: Bk2O3, BkO2
Halides: BkF3, BkF4, BkCl3, BkBr3, BkI3
Aplicaciones Científicas De Investigación
Berkelium has no practical applications outside of scientific research. It is primarily used in the synthesis of heavier transuranium elements and superheavy elements. For example, Berkelium-249 has been used in the production of element 117, Tennessine. Additionally, Berkelium’s chemical properties are studied to understand the behavior of actinides and to develop new materials for nuclear science .
Mecanismo De Acción
The mechanism by which Berkelium exerts its effects is primarily related to its radioactivity. As a highly radioactive element, Berkelium undergoes alpha decay, emitting alpha particles (helium nuclei) and transforming into lighter elements. This radioactive decay process can cause damage to biological tissues and materials, making it hazardous to handle without proper precautions .
Comparación Con Compuestos Similares
Similar Compounds
Curium (Cm): Another actinide element with similar chemical properties.
Californium (Cf): A transuranium element that is also synthesized in nuclear reactors.
Americium (Am): An actinide element used in smoke detectors and industrial gauges.
Uniqueness of Berkelium
Berkelium is unique due to its position in the actinide series and its specific isotopic properties. The isotope Berkelium-249 has a relatively long half-life of 330 days, making it suitable for use in the synthesis of heavier elements. Additionally, Berkelium’s chemical behavior, such as its ability to form both +3 and +4 oxidation states, distinguishes it from some of its actinide neighbors .
Propiedades
Fórmula molecular |
C22H24N6 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H24N6/c23-21-20-19(12-17-6-3-5-16-4-1-2-7-18(16)17)27-28(22(20)26-14-25-21)13-15-8-10-24-11-9-15/h1-7,14-15,24H,8-13H2,(H2,23,25,26) |
Clave InChI |
MMRLNUFECMEMSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C3=NC=NC(=C3C(=N2)CC4=CC=CC5=CC=CC=C54)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





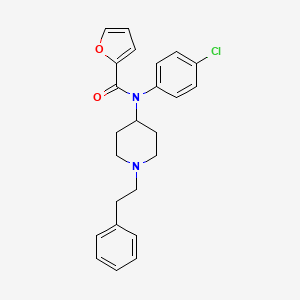
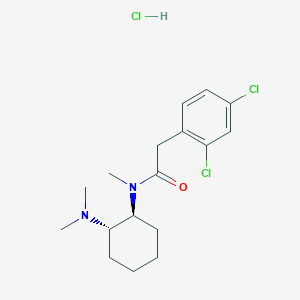

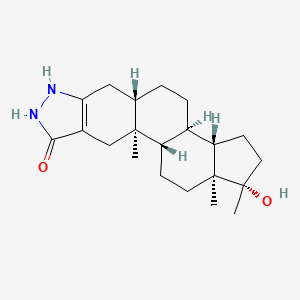
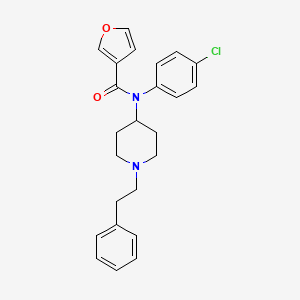
![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
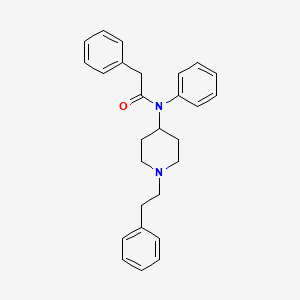
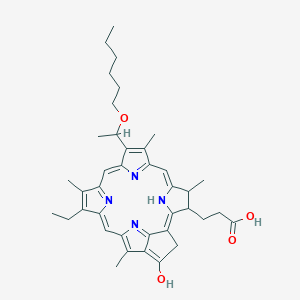
methanone](/img/structure/B10779199.png)

